1-(4-Aminophenyl)piperidin-4-amine
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Overview
Description
1-(4-Aminophenyl)piperidin-4-amine is a compound that features a piperidine ring substituted with an aminophenyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-(4-Aminophenyl)piperidin-4-amine typically involves the reaction of 4-aminophenyl with piperidine under specific conditions. One common method includes the reductive amination of N-phenethyl-4-piperidinone with aniline . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for yield and purity .
Chemical Reactions Analysis
1-(4-Aminophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Aminophenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)piperidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(4-Aminophenyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
4-Anilinopiperidine: Used in the synthesis of fentanyl and related analogs.
4-Benzylpiperidine: Known for its use in the synthesis of psychoactive substances.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4-aminophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H17N3/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,12-13H2 |
InChI Key |
ZHCAUWWZBQLKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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